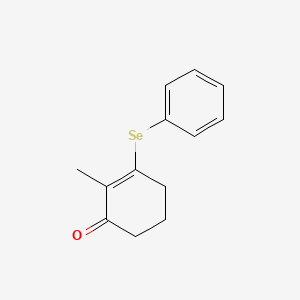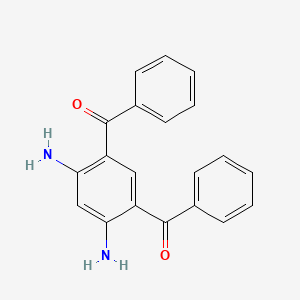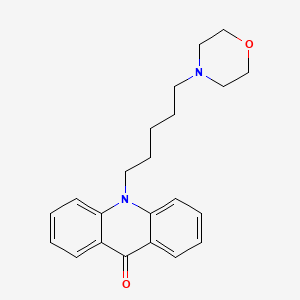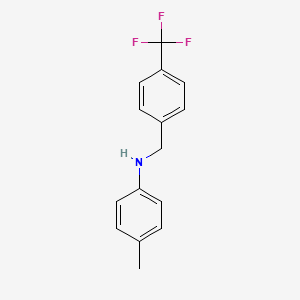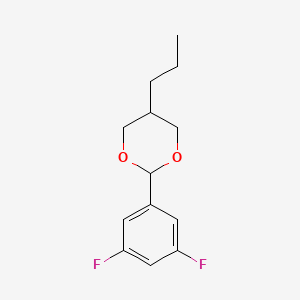![molecular formula C19H18F3NO B14135327 Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- CAS No. 88774-00-9](/img/structure/B14135327.png)
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tetrahydroquinoline core with dimethyl and trifluoromethylbenzoyl substituents, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. This process typically uses homogeneous catalysts and can be performed under mild conditions to yield the desired tetrahydroquinoline . Another method involves the condensation of aniline derivatives with appropriate ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The use of eco-friendly and reusable catalysts is becoming increasingly popular to ensure greener and more sustainable production methods .
化学反应分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxides, fully hydrogenated quinoline derivatives, and various substituted quinolines with different functional groups .
科学研究应用
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- has several scientific research applications:
作用机制
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a simpler structure and a wide range of biological activities.
Tetrahydroquinoline: A partially hydrogenated derivative with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
属性
CAS 编号 |
88774-00-9 |
|---|---|
分子式 |
C19H18F3NO |
分子量 |
333.3 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3,4-dihydroquinolin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H18F3NO/c1-18(2)12-11-13-7-3-6-10-16(13)23(18)17(24)14-8-4-5-9-15(14)19(20,21)22/h3-10H,11-12H2,1-2H3 |
InChI 键 |
DJDLKMSWWPDJDC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


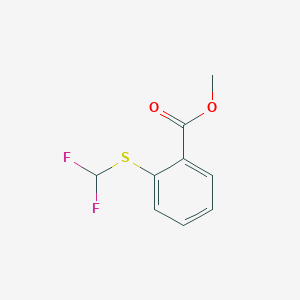
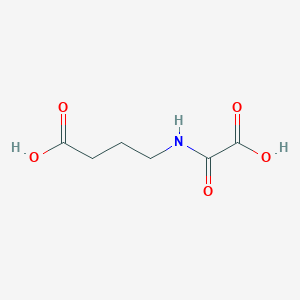
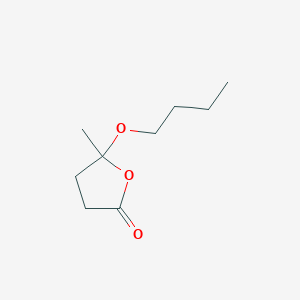
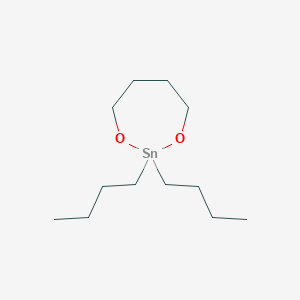
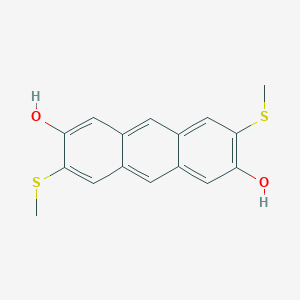
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
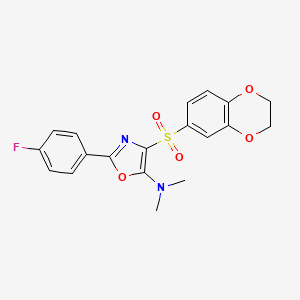
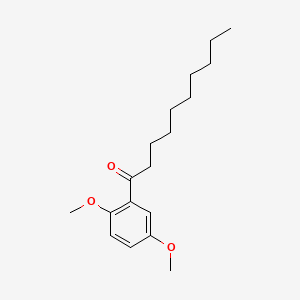
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
